1-(1-苯乙基)-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

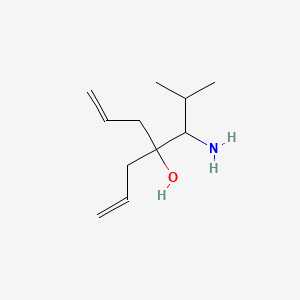

1-(1-Phenylethyl)-1H-pyrazol-5-amine is a compound that belongs to the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse range of biological activities and applications in medicinal chemistry. The compound is structurally related to various pyrazole derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives was achieved from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, showcasing the versatility of pyrazole chemistry in generating novel compounds with potential biological activities . Additionally, the 'one-pot' ultrasound irradiation method has been employed to synthesize bis acetylated pyrazoles derivatives, indicating the advancement in synthetic methodologies for pyrazole compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as NMR, MS, FT-IR, and X-ray crystal diffraction. For example, the crystal structure of 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine was determined by single crystal X-ray diffraction, revealing a coplanar structure of the newly formed pyridine ring . Similarly, the Schiff base derived from 5-methyl-2-phenyl-4-benzoyl pyrazolin-3-one with 2-amino phenol was characterized by single crystal X-ray diffraction, highlighting the importance of weak interactions in the stabilization of the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including complexation with metal ions, as seen in the formation of a ZnCl2 complex with 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, which exhibits a single crystal-to-crystal phase transition . The reactivity of these compounds can also be inferred from their HOMO-LUMO energy gaps, with smaller gaps indicating higher chemical reactivity and potential for intramolecular charge transfer .

Physical and Chemical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points and solubility, can vary widely and are influenced by the nature of the substituents on the pyrazole ring. The fluorescent properties of these compounds are also of interest, as demonstrated by the aggregation-induced emission behavior observed in both the ligand and its ZnCl2 complex . The vibrational spectra, as determined by IR spectroscopy, provide insights into the molecular vibrations and can be compared with theoretical calculations for a deeper understanding of the molecular structure .

科学研究应用

1. Synthetic Application of Enantiomeric 1-Phenylethylamine

- Summary of Application : α-PEA is used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products. Chiral ligands with α-PEA moieties were applied in asymmetric reactions, and effective modular chiral organocatalysts were constructed with α-PEA fragments and used in important synthetic reactions .

- Methods of Application : The synthesis of α-PEA and its derivatives, chiral resolution, and their applications in the resolution of other compounds were discussed .

- Results or Outcomes : The use of α-PEA has led to improvements in the synthesis of medicinal substances and natural products .

2. Enantioselective Resolution by Esterase BSE01281

- Summary of Application : Esterase BSE01281, identified from the Indian Ocean, can enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate .

- Methods of Application : The esterase was cloned, expressed, and functionally characterized. After the optimization of enzymatic reactions, it was used to resolve the compounds .

- Results or Outcomes : BSE01281 could efficiently generate ®-1-phenylethyl acetate with high enantiomeric excess (>99%) and high conversion (42%) after 96 h trans-esterification reactions .

3. Two-Phase Reaction with Burkholderia cepacia Lipase

- Summary of Application : The use of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM][BF4] allows obtaining enantiomerically pure 1-phenylethyl acetate .

- Methods of Application : The reaction was conducted using Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM][BF4] .

- Results or Outcomes : The reaction resulted in enantiomerically pure 1-phenylethyl acetate, with the enantiomeric excess of products eep = 98.9%, conversion c = 40.1%, and high value of enantioselectivity E > 200 .

4. Preparation and Optical Resolution

- Summary of Application : 1-Phenylethylamine is often used in chiral resolutions. It is relatively basic and forms stable ammonium salts and imines .

- Methods of Application : 1-Phenylethylamine may be prepared by the reductive amination of acetophenone . The Leuckart reaction, using ammonium formate, is another method for this transformation .

- Results or Outcomes : L-malic acid is used to resolve 1-Phenylethylamine, a versatile resolving agent in its own right. The dextrorotatory enantiomer crystallizes with the malate, leaving the levorotatory form in solution .

5. Stereochemistry and Polarimetry

- Summary of Application : The resolution of (±)-1-phenylethylamine using (+)-tartaric acid as the resolving agent is often introduced in organic chemistry laboratory .

- Methods of Application : The resolution process involves the use of (+)-tartaric acid .

- Results or Outcomes : The resolution provides a practical way to separate the enantiomers of 1-phenylethylamine .

6. Chiral Inducer and Auxiliary

- Summary of Application : α-PEA is often used as a chiral inducer and auxiliary in the practical synthesis of enantiopure products, often drugs or agrochemicals . It offers a structural motif frequently applied in the synthesis of chiral building blocks, useful in divergent asymmetric synthesis .

- Methods of Application : Due to successful applications in various chiral recognition processes, α-PEA can be considered a privileged chiral inducer and auxiliary . Its essential synthetic applications have been included in several volumes of the encyclopedic Fieser and Fieser’s series on reagents for organic synthesis .

- Results or Outcomes : The last decade has witnessed many interesting advancements, and over eighty new original papers have supplemented the previous works .

安全和危害

未来方向

属性

IUPAC Name |

2-(1-phenylethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-11(12)7-8-13-14/h2-9H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLWFDGTGHDOKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389988 |

Source

|

| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-phenylethyl)-1H-pyrazol-5-amine | |

CAS RN |

3524-13-8 |

Source

|

| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)